molecular formula C8H6O3 B1521238 1-Benzofuran-3,5-diol CAS No. 408338-41-0

1-Benzofuran-3,5-diol

Cat. No. B1521238
M. Wt: 150.13 g/mol
InChI Key: RQBJGMJKFANFSM-UHFFFAOYSA-N
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Description

1-Benzofuran-3,5-diol is a benzofuran compound. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Chemical Analysis and Synthesis : 1-Benzofuran-3,5-diol is utilized in chemical synthesis and analysis. For instance, different positional isomers of benzofuran, such as 5-APB and 6-APB, are identified using gas chromatography and liquid chromatography, aiding in distinguishing these compounds in research chemical products (Stańczuk et al., 2013).

Organic Chemistry and Catalysis

  • Catalyzed Synthesis of Benzofurans : Copper(I)-catalyzed processes have been developed to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showing the versatility of benzofuran derivatives in organic synthesis (Lu et al., 2007).

Antioxidative Properties

  • Antioxidative Potential : Research indicates the significant antioxidative activity of benzofuran-stilbene hybrid derivatives, both natural and synthetic. These compounds demonstrate potential for applications in protecting against oxidative stress (Thuy et al., 2021).

Supramolecular Chemistry

  • Supramolecular Interactions : Studies on 1-Benzofuran-2,3-dicarboxylic acid, closely related to 1-Benzofuran-3,5-diol, have revealed its capacity to form supramolecular adducts with various cations, showcasing its potential in the field of supramolecular chemistry (Koner & Goldberg, 2009).

Molecular Docking and Drug Design

  • Molecular Docking and Drug Design : Benzofuran-carboxylic acids, including derivatives of 1-Benzofuran-3,5-diol, have been the subject of molecular docking studies, highlighting their potential in developing inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Electrochemical Applications

  • Electrochemical Synthesis : Research has focused on the electrochemical oxidation of dihydroxybenzoic acids in the synthesis of new benzofuran derivatives. This green method underlines the potential of benzofuran derivatives in electrochemical applications (Nematollahi & Rafiee, 2005).

properties

IUPAC Name

1-benzofuran-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJGMJKFANFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665363
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3,5-diol

CAS RN

408338-41-0
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Huguet, OJ Olatunji, E Real… - Phytochemistry …, 2019 - Elsevier
In our search for natural compounds that stimulate glucagon-like peptide-1 secretion, an extract from the leaves of Oparanthus teikiteetinii (Asteraceae) was found to increase …
Number of citations: 1 www.sciencedirect.com
SR Lestari, AL Abadi, T Himawan, MM Saputra… - Available at SSRN … - papers.ssrn.com
Carbofuran is one of the active ingredients in pesticides that are widely used by farmers in Indonesia. Although very effective as a pest control agent, the active ingredient carbofuran …
Number of citations: 0 papers.ssrn.com
J Xu, C Yan, Z Wu, M Xu, T Wei, T He, W Zhou… - Separation and …, 2022 - Elsevier
In this study, a synergistic reduction–oxidation process was proposed using natural organic matters (NOMs) as an organic photocatalyst for complete degradation of nitrobenzene (NB) …
Number of citations: 2 www.sciencedirect.com
J Xu, C Yan, Z Wu, M Xu, T He, W Zhou… - Available at SSRN … - papers.ssrn.com
Inorganic metal compounds have been widely studied as the main catalysts for the oxidation or reduction degradation of organic pollutants in contaminated water. However, in this study…
Number of citations: 0 papers.ssrn.com

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